molecular formula C12H12Cl2N4O2S B13389369 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine

2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine

Cat. No.: B13389369
M. Wt: 347.2 g/mol
InChI Key: VNNGNBXSVVCBID-VISXPRAWSA-N
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Description

2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base substituted with chlorine atoms and a tetrahydrothieno-dioxol ring system. Its molecular formula is C13H14Cl2N4O4, and it has a molecular weight of 361.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves multiple stepsThe tetrahydrothieno-dioxol ring system is then attached through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized purines .

Scientific Research Applications

2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C12H12Cl2N4O2S

Molecular Weight

347.2 g/mol

IUPAC Name

9-[(3aR,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]-2,6-dichloropurine

InChI

InChI=1S/C12H12Cl2N4O2S/c1-12(2)19-5-3-21-10(7(5)20-12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10H,3H2,1-2H3/t5-,7-,10-/m1/s1

InChI Key

VNNGNBXSVVCBID-VISXPRAWSA-N

Isomeric SMILES

CC1(O[C@@H]2CS[C@H]([C@@H]2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C

Canonical SMILES

CC1(OC2CSC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)C

Origin of Product

United States

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